![molecular formula C16H19FN4O B2805489 4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine CAS No. 861206-99-7](/img/structure/B2805489.png)
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine
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Description
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine (4-FPM) is a novel compound belonging to the pyrimidinamine class of molecules. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is known to have a wide range of pharmacological activities. 4-FPM has been studied extensively in the past few years due to its potential therapeutic properties. It has been investigated for its ability to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. In addition, 4-FPM has been studied for its ability to modulate the activity of various metabolic enzymes, such as monoamine oxidase and cytochrome P450.
Scientific Research Applications
Synthesis and Biological Activity
A series of derivatives including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine were synthesized to explore their larvicidal activity against third instar larvae. Compounds exhibited significant activity, with some showing superior efficacy compared to the standard drug Malathion. This indicates potential applications in pest control and the development of new insecticides (Gorle et al., 2016).
Molecular and Photophysical Studies
The study of 1,2,4-triazole derivatives, including a fluoro derivative with morpholinophenyl components, involved single crystal and powder X-ray diffraction. It provided insights into the solvatomorphic behavior, intermolecular interactions, and the potential for developing new materials with tailored properties (Shukla et al., 2014).
Antimicrobial and Antitubercular Activities
A synthesized compound incorporating 4-fluorophenyl and morpholine showed remarkable anti-tuberculosis activity and superior antimicrobial efficacy. This suggests its potential in developing new antimicrobial and antitubercular therapies (Mamatha S.V et al., 2019).
Photophysical Evaluation for Fluorophores
A study on 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores demonstrated their strong fluorescence in solution and solid state. This research indicates their applicability in designing materials for optical and electronic devices (Hagimori et al., 2019).
GABAergic Mechanism in Anticonvulsive Effects
RU-1205, a compound with a 4-fluorophenyl and morpholino structure, was investigated for its anticonvulsive effects, which are possibly mediated through interaction with GABAA receptors. This highlights its potential in developing new treatments for epilepsy (Kalitin et al., 2018).
properties
IUPAC Name |
4-(4-fluorophenyl)-5-(2-morpholin-4-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-3-1-12(2-4-14)15-13(11-19-16(18)20-15)5-6-21-7-9-22-10-8-21/h1-4,11H,5-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVOWRGTDRVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN=C(N=C2C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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